molecular formula C8H6BrClN2 B167801 5-Bromo-2-chloromethyl-1H-benzoimidazole CAS No. 1740-88-1

5-Bromo-2-chloromethyl-1H-benzoimidazole

Cat. No.: B167801
CAS No.: 1740-88-1
M. Wt: 245.5 g/mol
InChI Key: OWLMBJLZMJBNQJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloromethyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C8H6BrClN2 and a molecular weight of 245.51 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzimidazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 5-Bromo-2-chloromethyl-1H-benzoimidazole typically involves the bromination and chloromethylation of benzimidazole derivatives. One common method includes the reaction of 5-bromo-1H-benzoimidazole with formaldehyde and hydrochloric acid to introduce the chloromethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency.

Chemical Reactions Analysis

5-Bromo-2-chloromethyl-1H-benzoimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-chloromethyl-1H-benzoimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloromethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological pathways. This property makes it a valuable tool in medicinal chemistry for the development of targeted therapies .

Comparison with Similar Compounds

5-Bromo-2-chloromethyl-1H-benzoimidazole can be compared with other benzimidazole derivatives such as:

The presence of both bromine and chloromethyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLMBJLZMJBNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529885
Record name 6-Bromo-2-(chloromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-88-1
Record name 6-Bromo-2-(chloromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloromethyl-1H-benzoimidazole
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